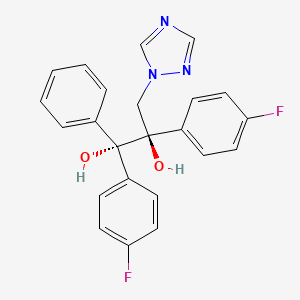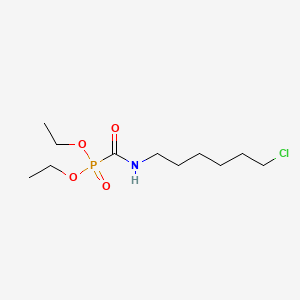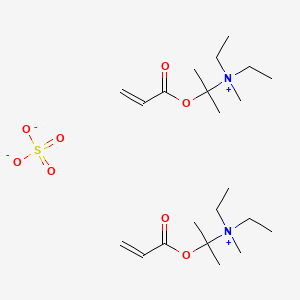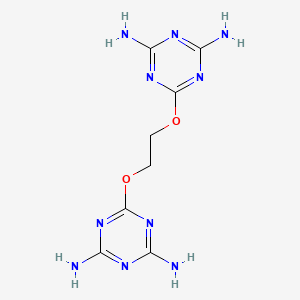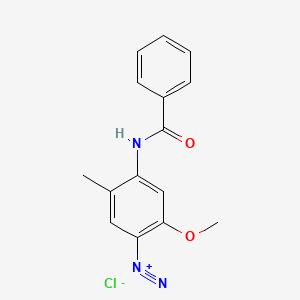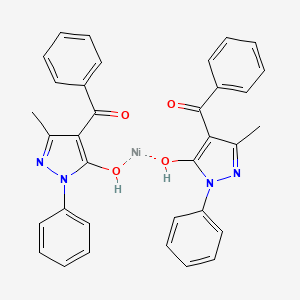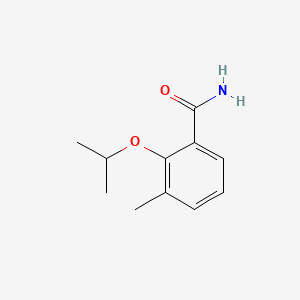
m-Toluamide, 2-isopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Toluamide, 2-isopropoxy-: is an organic compound with the molecular formula C11H15NO2 It is a derivative of m-toluamide, where an isopropoxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of m-Toluamide, 2-isopropoxy- can be achieved through several synthetic routes. One common method involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form the desired compound .
Industrial Production Methods: Industrial production of m-Toluamide, 2-isopropoxy- typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to increase yield and purity while minimizing the use of toxic reagents and the generation of acidic wastewater. The final product is obtained with a purity of over 99% and a total yield of more than 79% .
Analyse Chemischer Reaktionen
Types of Reactions: m-Toluamide, 2-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Toluamide, 2-isopropoxy- is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Industry: In the industrial sector, m-Toluamide, 2-isopropoxy- can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of m-Toluamide, 2-isopropoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N,N-diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
m-Toluamide: The parent compound without the isopropoxy group.
2-Butoxy-m-toluamide: Another derivative with a butoxy group instead of isopropoxy.
Uniqueness: m-Toluamide, 2-isopropoxy- is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
92147-00-7 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI-Schlüssel |
WFLZGFARTOLXKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




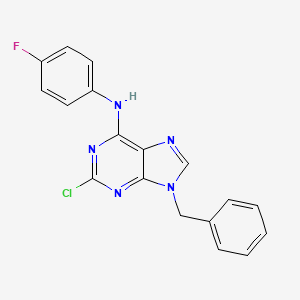
![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
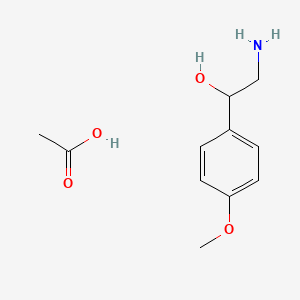

![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
